![molecular formula C22H16ClNOS B4775240 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4775240.png)
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide, also known as CTB or Compound 32, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide acts as a partial agonist at the dopamine D3 receptor. It has been shown to stimulate the release of dopamine in the brain, which may be responsible for its effects on behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide also has activity at the sigma-1 receptor, although the exact mechanism of action at this receptor is not well understood.
Biochemical and Physiological Effects
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have a variety of effects on behavior in animal studies. It has been shown to reduce cocaine self-administration and cocaine-induced reinstatement of drug-seeking behavior. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been shown to reduce anxiety-like behavior in mice. In addition, 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been shown to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying this receptor and its role in behavior. However, one limitation of using 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide is its relatively low potency compared to other compounds that target the dopamine D3 receptor. This may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for research on 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential use as a treatment for drug addiction. Its ability to reduce cocaine self-administration and reinstatement of drug-seeking behavior make it a promising candidate for further study in this area. Another area of interest is its potential use as an antidepressant. Its antidepressant-like effects in animal models suggest that it may have potential as a treatment for depression. Finally, further research is needed to better understand the mechanism of action of 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide at the sigma-1 receptor, which may have implications for its use in treating neurological disorders.
Scientific Research Applications
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential use as a tool compound in scientific research. It has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, making it a useful tool for studying this receptor. 3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide has also been used in studies of the dopamine D2 receptor and the sigma-1 receptor.
properties
IUPAC Name |
N-benzhydryl-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS/c23-19-17-13-7-8-14-18(17)26-21(19)22(25)24-20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZPFIHTNMSKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(diphenylmethyl)-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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